2-(1,2,3-thiadiazol-5-yl)acetonitrile
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Overview
Description
2-(1,2,3-thiadiazol-5-yl)acetonitrile is an organic compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-thiadiazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of nitriles with thiosemicarbazides under acidic conditions to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3-thiadiazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiadiazole ring can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiadiazole derivatives .
Scientific Research Applications
2-(1,2,3-thiadiazol-5-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,2,3-thiadiazol-5-yl)acetonitrile involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
1,2,4-thiadiazole: Another thiadiazole derivative with similar structural features but different reactivity and applications.
1,3,4-thiadiazole: Known for its use in pharmaceuticals and agrochemicals.
2-amino-1,3,4-thiadiazole: Widely studied for its biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(1,2,3-thiadiazol-5-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1489425-75-3 |
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Molecular Formula |
C4H3N3S |
Molecular Weight |
125.15 g/mol |
IUPAC Name |
2-(thiadiazol-5-yl)acetonitrile |
InChI |
InChI=1S/C4H3N3S/c5-2-1-4-3-6-7-8-4/h3H,1H2 |
InChI Key |
DHYBEPNWUWGMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=N1)CC#N |
Purity |
95 |
Origin of Product |
United States |
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